

Natural sources and atmospheric abundance of pinonic acid

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An In-depth Technical Guide to the Natural Sources and Atmospheric Abundance of **Pinonic Acid**

Introduction

Pinonic acid (C₁₀H₁₆O₃) is a bicyclic oxocarboxylic acid that plays a pivotal role in atmospheric chemistry. As a key semi-volatile oxidation product of the most abundant biogenic volatile organic compounds (BVOCs), it is a significant contributor to the formation and growth of secondary organic aerosol (SOA) in the atmosphere.[1] The presence of both a ketone and a carboxylic acid functional group makes it a reactive species in various atmospheric phases.[1] This guide provides a comprehensive overview of the natural origins of **pinonic acid**, its formation pathways in the atmosphere, its measured abundance, and the key experimental protocols used by researchers to study its behavior.

Natural Sources and Atmospheric Formation

The primary natural source of **pinonic acid** is the atmospheric oxidation of monoterpenes, which are emitted in vast quantities by terrestrial vegetation, particularly coniferous trees in boreal and temperate forests.[1]

• Precursors: The most significant precursor to **pinonic acid** is α-pinene, which is the largest single contributor to global monoterpene emissions.[2][3] To a lesser extent, β-pinene oxidation also contributes to the formation of related acidic products.[4][5]



- Formation Pathway: **Pinonic acid** is formed in the gas phase as a first-generation product through the reaction of α-pinene with major atmospheric oxidants, including the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).[2][6][7] The ozonolysis pathway, in particular, is a well-established source of **pinonic acid**.[5][8]
- Gas-Particle Partitioning: As a semi-volatile organic compound, **pinonic acid** exists in equilibrium between the gas and particle phases.[4][5] Its relatively low vapor pressure allows it to condense onto existing aerosol particles or participate in the formation of new particles, thus contributing significantly to the mass of SOA.[1]
- Atmospheric Aging: Once formed, pinonic acid can undergo further oxidation in the
 atmosphere, a process known as chemical aging. The gas-phase reaction of pinonic acid
 with OH radicals, for example, can lead to the formation of lower volatility, higher-generation
 products such as 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), which serves as an
 important tracer for aged biogenic SOA.[9][10]

Atmospheric Abundance of Pinonic Acid

The atmospheric concentration of **pinonic acid** is highly variable, depending on factors such as proximity to biogenic sources (e.g., forests), season, time of day, and meteorological conditions. The following table summarizes reported concentrations from various field campaigns.



Location / Study Type	Environment	Concentration Range (ng/m³)	Particle Size	Notes
Greater Vancouver, Canada[11]	Forest Site	1.6 – 44.2	PM2.5	Demonstrates significant biogenic influence.
Greater Vancouver, Canada[11]	Traffic Tunnel	< DL – 6.5	PM2.5	Shows low direct anthropogenic contribution.
Xitou Forest, Taiwan[12]	Subtropical Forest	65 ± 36 (Avg)	-	High concentration attributed to high ozone and humidity.
up to 170 (Max)				
Various studies[12]	Forest / Urban	Typically < 50	-	Provides a general baseline for typical concentrations.
Vestenius et al. (cited in[12])	-	up to ~80	Fine Particles	Reported as a high-end value for fine aerosol fraction.
Subtropical Forest[2]	Subtropical	-	Condensed Phase	Pinonic acid and other oxidized monoterpene products constituted an estimated 42% of the condensed aerosol phase mass.



DL: Detection Limit

Experimental Protocols

The study of **pinonic acid**'s formation, abundance, and fate relies on a combination of laboratory synthesis, controlled chamber experiments, and field measurements.

Laboratory Synthesis of Pinonic Acid

To obtain pure standards for instrument calibration and toxicological studies, cis-**pinonic acid** can be synthesized in the laboratory.

- Methodology: A common method involves the oxidation of α-pinene.[13]
 - Reactants: α-pinene is reacted with a strong oxidizing agent, such as potassium permanganate (KMnO₄), in a suitable solvent system.
 - pH Control: A buffering agent, such as ammonium sulfate, is used to regulate the pH,
 which is critical for achieving a good yield.
 - Reaction Quenching: After the reaction, any remaining oxidant is quenched, for example,
 by adding sodium thiosulfate.
 - Extraction & Purification: The solution is acidified, and the pinonic acid product is
 extracted from the aqueous phase using an organic solvent (e.g., ethyl ether). The final
 product is isolated and purified, often using chromatography.[13]

Atmospheric Simulation (Smog Chamber Experiments)

Smog chambers are essential tools for investigating the chemical mechanisms of SOA formation under conditions that mimic the atmosphere.

- Objective: To determine reaction kinetics, product yields (including **pinonic acid**), and the influence of environmental variables (e.g., NOx levels, humidity, temperature) on SOA formation from α-pinene oxidation.[14][15]
- General Workflow:



- Chamber Preparation: A large, inert Teflon bag (e.g., 27 m³) is flushed with purified air.[16]
- Precursor Injection: A precise amount of α-pinene is injected into the chamber and allowed to mix. Seed aerosols (e.g., ammonium sulfate) may be added to provide a surface for condensation.[14]
- Reaction Initiation: An oxidant, typically ozone (O₃), is introduced to initiate the oxidation process. To study photooxidation, the chamber is irradiated with UV lamps that simulate sunlight, which generates OH radicals from a precursor (e.g., H₂O₂).[6][16]
- Monitoring: A suite of instruments is connected to the chamber to monitor the real-time evolution of reactants, gas-phase products, and the size, number, and chemical composition of the aerosol particles formed.

Ambient Aerosol Analysis

This protocol outlines the steps for measuring **pinonic acid** concentrations in ambient air samples.

- 1. Sample Collection:
 - High-volume air samplers are deployed in the field to collect particulate matter (e.g., PM_{2.5}) by drawing a large, known volume of air through a filter medium (e.g., PTFE or prebaked quartz fiber filters) over a specified period (e.g., 12-24 hours).[5][11]
- 2. Sample Extraction:
 - The collected particulate matter is extracted from the filter. A section of the filter is sonicated in a mixture of solvents, such as methanol and dichloromethane, to dissolve the organic compounds.[11] The resulting solution is then filtered to remove filter debris and concentrated.
- 3. Chemical Analysis and Quantification:
 - The extract is analyzed to identify and quantify the target compounds. While Gas
 Chromatography-Mass Spectrometry (GC-MS) can be used,[11] a more powerful and
 common technique for complex organic aerosol is High-Performance Liquid



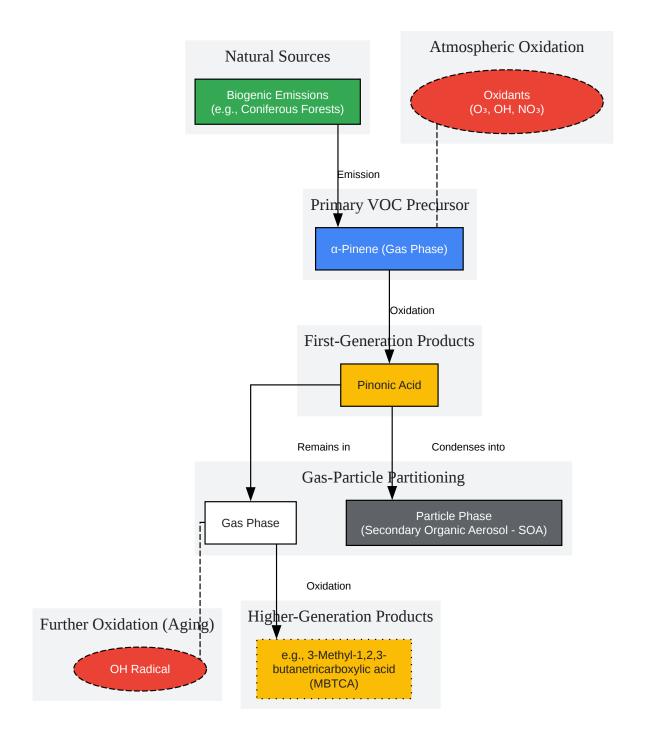
Chromatography coupled to high-resolution Mass Spectrometry (HPLC-MS), typically with an electrospray ionization (ESI) source.[10][17]

- Chromatographic Separation: The HPLC separates the complex mixture of organic compounds in the extract. A reverse-phase column (e.g., C18) is often used with a gradient of aqueous and organic mobile phases (e.g., water and methanol with 0.1% formic acid).[17]
- Mass Spectrometric Detection: The mass spectrometer detects the ions of the compounds
 as they elute from the HPLC column. For **pinonic acid** (molar mass 184.23 g/mol),
 detection in negative ion mode will target the deprotonated molecule [M-H]⁻ at an m/z of
 approximately 183.10.
- Quantification: The concentration is determined by comparing the integrated peak area of pinonic acid in the sample to a multi-point calibration curve generated by analyzing solutions of a known, pure cis-pinonic acid standard.[17]

Visualization of Atmospheric Pathway

The following diagram illustrates the lifecycle of **pinonic acid**, from its biogenic precursors to its role in secondary organic aerosol formation and subsequent atmospheric aging.





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Caption: Atmospheric formation and fate of **pinonic acid** from natural emissions.



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